2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a nitrile group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. For instance, 2-iodo-4-fluorobenzene can be coupled with a boronic acid derivative under refluxing conditions in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Commonly used in Suzuki–Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted biphenyl derivatives .
Scientific Research Applications
2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
- 2-(2’-Fluoro-[1,1’-biphenyl]-4-yl)propanoic acid
- 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
Uniqueness
2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which impart distinct chemical properties.
Properties
IUPAC Name |
4-(2-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHNHERQTGSUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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